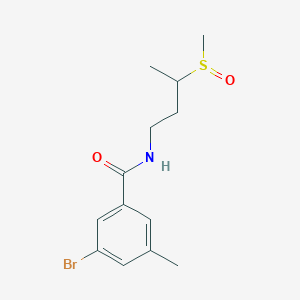![molecular formula C14H15BrN2O B6644308 3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine](/img/structure/B6644308.png)
3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine is a chemical compound that has been extensively studied by scientists due to its potential applications in various fields. It is a pyridine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been investigated.
Mécanisme D'action
The mechanism of action of 3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may be beneficial for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the activity of certain neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine in lab experiments is its potential as a drug candidate for the treatment of different diseases. It has also been reported to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of using this compound is the lack of information on its long-term effects and potential side effects.
Orientations Futures
There are several future directions for the research on 3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine. One of the directions is to investigate its potential as a drug candidate for the treatment of different diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail and identify potential targets for drug development. Additionally, further research is needed to investigate its long-term effects and potential side effects.
Méthodes De Synthèse
The synthesis of 3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine has been achieved by different methods. One of the most common methods involves the reaction of 4-bromo-3-nitropyridine with 3-methylphenol and 2-chloroethylamine hydrochloride in the presence of potassium carbonate. The resulting product is then reduced using palladium on carbon and hydrogen gas to obtain the desired compound.
Applications De Recherche Scientifique
3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine has been extensively studied for its potential applications in various fields. It has been investigated for its anti-tumor, anti-inflammatory, and anti-microbial activities. It has also been studied as a potential drug candidate for the treatment of different diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c1-11-3-2-4-12(9-11)18-8-7-17-14-5-6-16-10-13(14)15/h2-6,9-10H,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLWWDGTINRASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2=C(C=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid](/img/structure/B6644234.png)
![5-[[(4-Methylphenyl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6644244.png)
![3-[(4-Bromophenyl)sulfonylamino]-3-methylbutanamide](/img/structure/B6644247.png)



![3-[(3,5-Dichlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644290.png)
![3,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrazin-2-amine](/img/structure/B6644291.png)

![N-(1,1-dioxothian-3-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6644299.png)

![1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6644317.png)

